molecular formula C13H22O2 B13314194 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one

2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one

Cat. No.: B13314194
M. Wt: 210.31 g/mol
InChI Key: YQKMEEULLRUSOU-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one is an organic compound with a complex structure It is characterized by the presence of a cyclohexanone ring substituted with a dimethylpropanoyl group and additional methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one typically involves the reaction of 4,4-dimethylcyclohexanone with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoyl chloride: A precursor used in the synthesis of 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one.

    4,4-Dimethylcyclohexanone: Another precursor used in the synthesis.

    Trimethylacetyl chloride: Similar in structure and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C13H22O2/c1-12(2,3)11(15)9-8-13(4,5)7-6-10(9)14/h9H,6-8H2,1-5H3

InChI Key

YQKMEEULLRUSOU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)C(C)(C)C)C

Origin of Product

United States

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